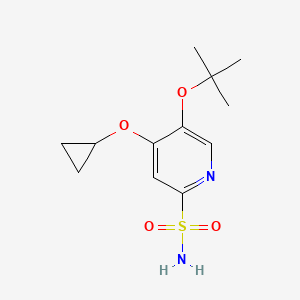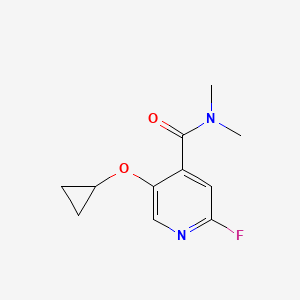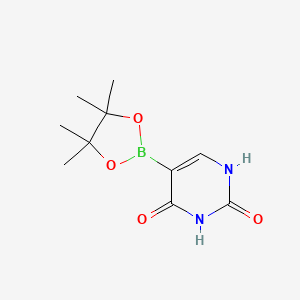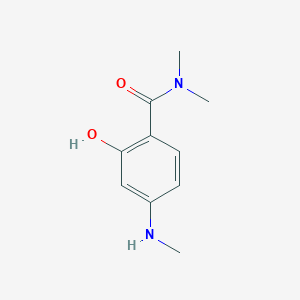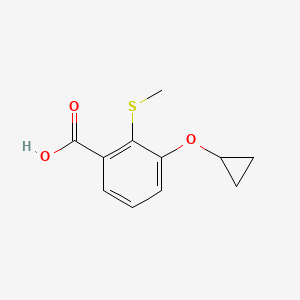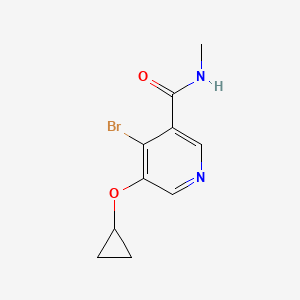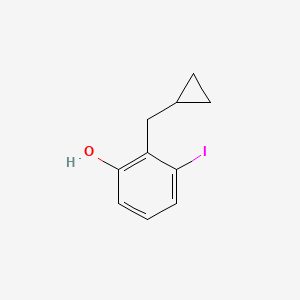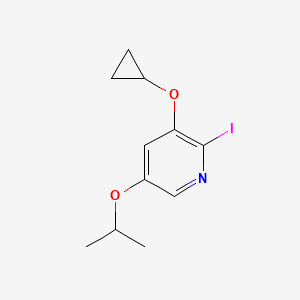
2-Cyclopropoxy-1-fluoro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzene, featuring a cyclopropoxy group, a fluoro substituent, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-fluoro-3-methoxybenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropyl chloride. This is followed by a nucleophilic substitution reaction with a suitable benzene derivative.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound.
Methoxylation: The methoxy group is typically introduced through a methylation reaction using methanol and a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the fluoro substituent, potentially converting it to a hydrogen atom.
Substitution: The benzene ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Products may include 2-cyclopropoxy-1-fluoro-3-formylbenzene or 2-cyclopropoxy-1-fluoro-3-benzoic acid.
Reduction: The major product could be 2-cyclopropoxy-3-methoxybenzene.
Substitution: Various substituted derivatives of the original compound, depending on the specific reaction.
Applications De Recherche Scientifique
2-Cyclopropoxy-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Cyclopropoxy-1-fluoro-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropoxy-2-fluoro-3-methoxybenzene
- 1-Cyclopropoxy-3-fluoro-2-methoxybenzene
- 2-Cyclopropoxy-1-chloro-3-methoxybenzene
Uniqueness: 2-Cyclopropoxy-1-fluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a fluoro and a methoxy group on the benzene ring can lead to distinct electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11FO2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H11FO2/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7H,5-6H2,1H3 |
Clé InChI |
OEAXLVZVBHEQFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



